molecular formula C12H12N2O2 B13677517 Ethyl 6-aminoisoquinoline-3-carboxylate

Ethyl 6-aminoisoquinoline-3-carboxylate

Cat. No.: B13677517
M. Wt: 216.24 g/mol
InChI Key: CKENMGAOSFRKDL-UHFFFAOYSA-N
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Description

Ethyl 6-aminoisoquinoline-3-carboxylate (CAS 1211582-65-8) is a chemical compound with the molecular formula C12H12N2O2 and a molecular weight of 216.24 g/mol. This aminoisoquinoline derivative is supplied as a solid and requires cold-chain transportation, with recommended storage at 2-8°C . This compound serves as a versatile chemical intermediate and scaffold in organic synthesis and medicinal chemistry research. It is a building block for the development of various 6-aminoisoquinoline compounds, which are investigated for their potential biological activities . Researchers utilize this core structure to create novel molecules for probing disease mechanisms. As a key intermediate, its value lies in its functional groups—the amino and ester moieties—which allow for further chemical modifications to create a diverse library of compounds for high-throughput screening and structure-activity relationship (SAR) studies. Handling and Safety: This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic purposes, nor for human or animal consumption. Safety data should be consulted prior to use. Researchers should handle the compound with appropriate personal protective equipment and in accordance with their institution's chemical hygiene plans.

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

ethyl 6-aminoisoquinoline-3-carboxylate

InChI

InChI=1S/C12H12N2O2/c1-2-16-12(15)11-6-9-5-10(13)4-3-8(9)7-14-11/h3-7H,2,13H2,1H3

InChI Key

CKENMGAOSFRKDL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=C2C=CC(=CC2=C1)N

Origin of Product

United States

Preparation Methods

Overview of Ethyl 6-aminoisoquinoline-3-carboxylate Synthesis

This compound is typically synthesized via multi-step organic transformations involving isoquinoline derivatives. The key synthetic challenges include selective functionalization at the 6-amino and 3-carboxylate positions on the isoquinoline ring, maintaining high purity, and optimizing reaction conditions for yield and scalability.

Preparation Methods Analysis

Starting Materials and Key Intermediates

  • 6-Aminoisoquinoline is a critical intermediate, often prepared from 1,3-dichloro-6-nitroisoquinoline or related nitro-substituted isoquinolines via reduction or nucleophilic substitution reactions.
  • 3-Carboxylate functionality is introduced typically by esterification or direct carboxylation of isoquinoline precursors.

Synthetic Routes

Method via 1,3-Dichloro-6-nitroisoquinoline Intermediate

A patented method describes the preparation starting from 2-(carboxymethyl)-4-nitrobenzoic acid, which reacts with urea in the presence of organic acids (e.g., acetic acid) and suitable solvents (methanol or ethanol) to form 1,3-dichloro-6-nitroisoquinoline. This intermediate is then converted to 6-aminoisoquinoline by substitution reactions in solvents such as ethanol, followed by purification steps including filtration, washing with dichloromethane, and precipitation with basic solutions (ammonium hydroxide or potassium hydroxide). The final product, 6-aminoisoquinoline, is isolated by heating the suspension to about 75 °C, gradual cooling, and filtration.

This 6-aminoisoquinoline can then be esterified or coupled with ethyl isocyanatoacetate to yield this compound, as demonstrated in medicinal chemistry syntheses of kinase inhibitors.

Cyclocondensation of 2-Acylphenylacetonitriles with Amines under Microwave Irradiation

An alternative approach involves the cyclocondensation of 2-acylphenylacetonitriles with amines to form 3-aminoisoquinolines. This method uses microwave irradiation to accelerate the reaction in ethanol solvent without catalysts, offering advantages such as shorter reaction times, good selectivity, and environmental benefits. Although this method primarily yields 3-aminoisoquinolines, modifications can introduce the 6-amino substituent and carboxylate ester functionalities by selecting appropriate starting materials and amines.

Direct Amination and Esterification of Isoquinoline Derivatives

Another synthetic strategy involves the direct amination of 6-bromoisoquinolines followed by esterification. For example, 6-bromoisoquinoline derivatives are converted to 6-aminoisoquinolines via palladium-catalyzed amination reactions. Subsequently, these amines are reacted with ethyl isocyanatoacetate or similar reagents to form this compound esters. This approach allows for selective functionalization at both the 6-amino and 3-carboxylate positions with good yields and purity.

Comparative Data Table of Preparation Methods

Preparation Method Key Starting Materials Reaction Conditions Advantages Limitations Reference
1,3-Dichloro-6-nitroisoquinoline route 2-(Carboxymethyl)-4-nitrobenzoic acid, urea Acidic solvents (acetic acid), heating, filtration, base precipitation High purity intermediates, scalable Multi-step, requires careful solvent choice
Microwave-assisted cyclocondensation 2-Acylphenylacetonitriles, amines Microwave irradiation, ethanol solvent, no catalyst Short reaction times, environmentally friendly Moderate yields, selective for 3-amino position
Pd-catalyzed amination and esterification 6-Bromoisoquinoline, ethyl isocyanatoacetate Palladium catalysis, DMF solvent, room temperature stirring Selective functionalization, good yields Requires metal catalysts, multiple steps

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-aminoisoquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce nitro groups to amino groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and hydrogen gas with a palladium catalyst.

    Substitution: Common reagents include halogenating agents like phosphorus oxychloride (POCl₃) and nucleophiles like amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can yield amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups .

Scientific Research Applications

Ethyl 6-aminoisoquinoline-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antibacterial and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of ethyl 6-aminoisoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogenated Derivatives
  • Ethyl 6-chloroisoquinoline-3-carboxylate (CAS 1823552-72-2): Synthesized via substitution reactions, this derivative is used as a biochemical reagent. Its molecular weight is 235.67 g/mol, and it requires storage at 2–8°C, indicating moderate stability .
  • Ethyl 6-bromo-4-chloroquinoline-3-carboxylate: Prepared using POCl₃ and DMF under reflux, yielding 83% product. This bromo-chloro derivative highlights the use of halogenation for introducing reactive sites in drug discovery .
Oxygenated and Alkylated Derivatives
  • Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate: A known compound synthesized via cyclization and methoxylation.
  • Ethyl 6-methyl-2-oxo-hexahydroquinoline-3-carboxylate (CAS 1170812-59-5): Features a methyl group and a ketone moiety, synthesized through multi-step cyclization. The hexahydro structure increases conformational flexibility .
Amino-Functionalized Analogs
  • Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate: An indole-based analog with an amino group.

Key Synthesis Insight: The amino group in the target compound likely requires amination reagents (e.g., NH₃ or amide precursors) distinct from halogenation or alkylation methods used in analogs .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Storage Conditions Key Features
Ethyl 6-chloroisoquinoline-3-carboxylate C₁₂H₁₀ClNO₂ 235.67 2–8°C Chlorine enhances reactivity
Ethyl 6-bromoisoquinoline-1-carboxylate C₁₂H₁₀BrNO₂ 280.12 Not specified Bromine increases molecular weight
Ethyl 6-methyl-2-oxo-hexahydroquinoline-3-carboxylate C₁₃H₁₇NO₃ 235.28 Room temperature Ketone moiety adds polarity

Amino Group Impact: The 6-amino substituent in the target compound likely improves solubility in polar solvents (vs. halogenated analogs) and may enhance hydrogen bonding, critical for target binding in drug design.

Data Tables

Table 1: Structural Comparison of Isoquinoline Derivatives

Position 6 Substituent Compound Example Bioactivity/Use Reference
-NH₂ Target Compound Hypothesized kinase inhibition N/A
-Cl Ethyl 6-chloroisoquinoline-3-carboxylate Biochemical intermediate
-Br Ethyl 6-bromoisoquinoline-1-carboxylate Synthetic precursor
-OCH₃ Ethyl 6,7-dimethoxy derivatives Lipophilicity enhancement

Q & A

Q. Methodological Insight :

  • Use SHELXL for high-resolution refinement, especially for amino group positioning .
  • Validate hydrogen bonding via difference Fourier maps .

How do substituents (e.g., amino vs. methoxy groups) impact reactivity in isoquinoline derivatives?

Advanced
The electron-donating amino group at position 6 enhances nucleophilic substitution compared to methoxy or chloro substituents. For instance, amino groups facilitate regioselective functionalization during derivatization. Comparative studies show that 6-amino derivatives exhibit faster reaction kinetics in amidation or alkylation steps .

Q. Advanced

  • DoE (Design of Experiments) : Systematically vary temperature, solvent ratio, and catalyst loading. For cyclization, maintaining 453 K with controlled heating rates minimizes side products .
  • In-line Monitoring : Use TLC or HPLC to track reaction progression and terminate at optimal conversion .
  • Green Chemistry : Replace ethyl acetate with biodegradable solvents during extraction .

How does the amino group influence biological activity compared to halogenated analogs?

Basic
The 6-amino group enhances hydrogen bonding with biological targets (e.g., enzymes or DNA), increasing binding affinity. In contrast, chloro or fluoro substituents improve lipophilicity but reduce solubility. Preliminary assays show 6-amino derivatives exhibit higher inhibitory activity in kinase assays compared to 6-chloro analogs .

What are the best practices for handling air- or moisture-sensitive intermediates during synthesis?

Q. Basic

  • Use Schlenk lines or gloveboxes for moisture-sensitive steps.
  • Store intermediates under inert gas (N₂ or Ar) at -20°C .
  • Employ anhydrous solvents (e.g., THF over EtOH) for reactions requiring strict anhydrous conditions .

How to troubleshoot low yields in the final cyclization step?

Q. Advanced

  • Catalyst Screening : Test alternatives to piperidine (e.g., DBU or DABCO) .
  • Reaction Solvent : Polar aprotic solvents (DMF, DMSO) may improve cyclization efficiency .
  • Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining yield .

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